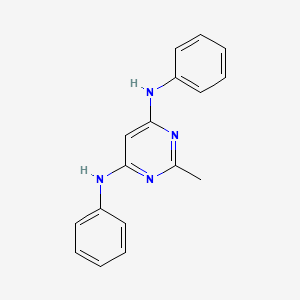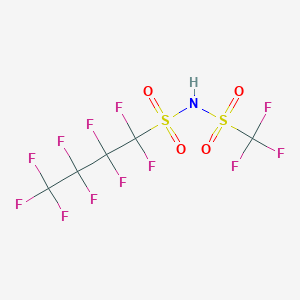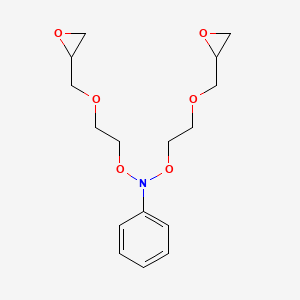![molecular formula C17H27ClN2O2 B13782380 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride CAS No. 69781-69-7](/img/structure/B13782380.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.861 g/mol. This compound is known for its unique structure, which includes a cyclohexylazanium group and an aminobenzoyl ester. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride typically involves the esterification of 4-aminobenzoic acid with 2-(cyclohexylamino)-2-methylpropan-1-ol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride: Contains an octan-2-yl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride lies in its specific cyclohexylazanium group, which imparts distinct chemical properties and biological activities compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
69781-69-7 |
|---|---|
Fórmula molecular |
C17H27ClN2O2 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
[1-(cyclohexylamino)-2-methylpropan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,12-19-15-6-4-3-5-7-15)21-16(20)13-8-10-14(18)11-9-13;/h8-11,15,19H,3-7,12,18H2,1-2H3;1H |
Clave InChI |
MXTWXDVUDCDPFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CCCCC1)OC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


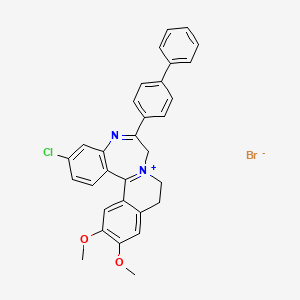


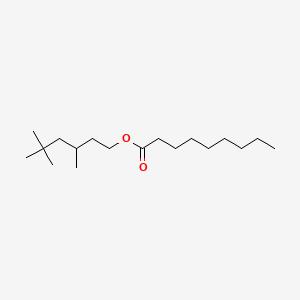
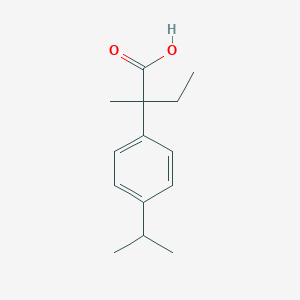
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

